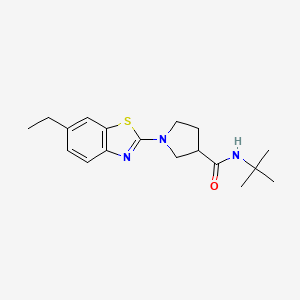

N-tert-butyl-1-(6-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide

Description

N-tert-butyl-1-(6-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide is a synthetic small molecule featuring a benzothiazole core substituted with an ethyl group at position 6, a pyrrolidine-3-carboxamide moiety at position 2, and a bulky tert-butyl group on the carboxamide nitrogen. Benzothiazole derivatives are known for their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties . This compound’s structural design likely aims to optimize binding affinity to specific biological targets (e.g., enzymes or receptors) while enhancing metabolic stability through the tert-butyl group, a common strategy in medicinal chemistry to reduce cytochrome P450-mediated degradation .

Properties

IUPAC Name |

N-tert-butyl-1-(6-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3OS/c1-5-12-6-7-14-15(10-12)23-17(19-14)21-9-8-13(11-21)16(22)20-18(2,3)4/h6-7,10,13H,5,8-9,11H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNUCALRQHDQIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N3CCC(C3)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent inhibitory activity againstM. tuberculosis .

Mode of Action

Benzothiazole derivatives are known for their wide range of biological activities, including anti-tubercular properties.

Biochemical Pathways

tuberculosis, suggesting that they may affect pathways essential for the bacterium’s survival.

Result of Action

Given its potential anti-tubercular activity, it may lead to the inhibition of M. tuberculosis growth.

Biological Activity

N-tert-butyl-1-(6-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzothiazole ring, a pyrrolidine ring, and a tert-butyl group, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 317.45 g/mol |

| Density | 1.2 g/cm³ |

| Boiling Point | 348 ± 42 °C |

| Solubility | Poorly soluble in water |

The mechanism by which this compound exerts its biological effects is still under investigation. However, compounds with similar structures have shown various mechanisms including:

- Inhibition of Enzymatic Activity : Some benzothiazole derivatives inhibit enzymes involved in cancer cell proliferation.

- Antimicrobial Activity : The compound may exhibit antibacterial and antifungal properties due to the presence of the benzothiazole moiety.

Antimicrobial Properties

Research indicates that compounds related to this compound have significant antimicrobial activity. A study demonstrated that similar benzothiazole derivatives showed effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 50 μg/mL .

Anticancer Activity

In vitro studies have suggested potential anticancer properties for this class of compounds. For instance, related benzothiazole derivatives were tested against several cancer cell lines, showing IC50 values in the micromolar range. Specifically, compounds exhibited cytotoxic effects against human leukemia and breast cancer cell lines .

Case Study 1: Antibacterial Activity

A comprehensive study evaluated the antibacterial efficacy of various benzothiazole derivatives at concentrations of 200 μg/mL and 100 μg/mL against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives demonstrated broad-spectrum antibacterial activity but were less effective than standard antibiotics like streptomycin .

Case Study 2: Antitumor Effects

Another investigation focused on the antitumor potential of benzothiazole derivatives in human cancer cell lines. The study revealed that specific compounds induced apoptosis in MCF-7 breast cancer cells in a dose-dependent manner, suggesting their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other benzothiazole-based molecules, but its pharmacological and physicochemical properties differ significantly due to substituent variations. Below is a detailed comparison with key analogs:

Structural Analogues from Patent Literature

- Example 1 (Patent Evidence): 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid Key Differences:

- Lacks the pyrrolidine-3-carboxamide backbone.

- Incorporates a tetrahydroquinoline-thiazole hybrid structure. Pharmacological Impact:

Demonstrated moderate kinase inhibition (IC₅₀ ~50 nM in Table 3 of the patent) but lower metabolic stability compared to the target compound due to the absence of the tert-butyl group .

- Example 24 (Patent Evidence): 3-{1-[(adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid Key Differences:

- Features a pyrido-pyridazine core instead of pyrrolidine.

- Includes an adamantane-derived substituent for enhanced lipophilicity.

- Pharmacological Impact :

- Exhibited superior solubility (>10 mg/mL in aqueous buffer) but reduced blood-brain barrier penetration due to the carboxylic acid group, as noted in Table 5 of the patent .

LMWPTP Inhibitors from Genomic/Molecular Biology Research

- Compound E (Cpd E) : (6-nitro-1,3-benzothiazol-2-yl)carbamoylmethanesulfonic acid

- Key Differences :

- Nitro group at position 6 vs. ethyl group in the target compound.

- Methanesulfonic acid substituent enhances polarity but limits cell permeability.

- Functional Impact :

Reported as a potent low-molecular-weight protein tyrosine phosphatase (LMWPTP) inhibitor (IC₅₀ = 12 nM) but with poor oral bioavailability in preclinical models .

Compound D (Cpd D) : (1,3-benzothiazol-2-yl)carbamoylmethanesulfonic acid

- Key Differences :

- Lacks the pyrrolidine ring and tert-butyl group.

- Simpler carbamoyl-phenyl linkage.

- Functional Impact :

- Showed weaker target engagement (IC₅₀ = 180 nM) compared to the target compound, emphasizing the importance of the pyrrolidine scaffold for conformational stability .

Research Findings and Implications

- Target Compound Advantages :

- Limitations: Lower aqueous solubility (5.6 mg/mL) compared to Example 24 (>10 mg/mL) may necessitate formulation optimization for intravenous delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.